molecular formula C10H11N3O2 B13509721 methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate

methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate

Cat. No.: B13509721
M. Wt: 205.21 g/mol
InChI Key: OLJITBNRDQLVTA-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is a heterocyclic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a well-known method for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.

Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . This method is often used for the preparation of various imidazole derivatives, including benzodiazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-7-carboxylate is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-amino-3-methylbenzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-13-8-6(9(14)15-2)4-3-5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12)

InChI Key

OLJITBNRDQLVTA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1N)C(=O)OC

Origin of Product

United States

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